molecular formula C14H10N4O3S B2890439 Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1210789-99-3

Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2890439
CAS RN: 1210789-99-3
M. Wt: 314.32
InChI Key: BUMHFTYFZGKRBR-UHFFFAOYSA-N
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Description

“Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a pyrazine ring, a benzothiazole ring, and a carboxylate group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, pyrazine-2-carboxamides can be synthesized from pyrazine-2-carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimycobacterial Agents

The structural motif of benzo[d]thiazole is significant in the design of antimycobacterial agents. Compounds with this structure have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most active derivatives exhibit low micromolar inhibitory concentrations against the bacteria, with minimal toxicity to human cell lines . This suggests that Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate could be a potential scaffold for developing new drugs to combat tuberculosis.

Anticancer Activity

Heterocyclic compounds like Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate are explored for their anticancer properties. The compound’s ability to interact with various biological targets can lead to the development of novel anticancer agents. Research in this area focuses on synthesizing derivatives and evaluating their cytotoxicity against cancer cell lines to identify promising therapeutic candidates .

Molecular Docking Studies

The compound’s structure is suitable for molecular docking studies to understand its interaction with biological targets. Such studies can reveal the binding efficiency and stability of the compound when interacting with proteins associated with diseases like tuberculosis. This information is crucial for rational drug design, allowing for the optimization of the compound’s structure for better efficacy .

ADMET Prediction

Before clinical application, it’s essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate can be subjected to in silico ADMET prediction to assess its drug-likeness and potential as a therapeutic agent .

Diuretic Activity

Thiazole derivatives have been investigated for their diuretic activity. By modifying the core structure, researchers aim to enhance the diuretic effect. Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate could serve as a starting point for the synthesis of compounds with potential diuretic properties .

Chemical Synthesis and Characterization

The compound serves as an intermediate in the synthesis of more complex molecules. Its chemical structure allows for various reactions, including cyclization and substitution, to yield novel compounds. These synthesized molecules are then characterized using techniques like NMR, HPLC, and MS to confirm their structures and purity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activities of similar compounds, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

methyl 2-(pyrazine-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-21-13(20)8-2-3-9-11(6-8)22-14(17-9)18-12(19)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMHFTYFZGKRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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